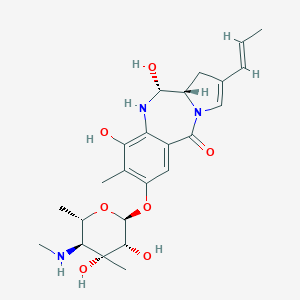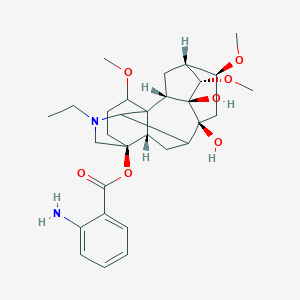
Puberanidine
説明
Puberanidine is a diterpene alkaloid . It is functionally related to an aconitane .
Synthesis Analysis
The synthesis of Puberuline C, a compound structurally similar to Puberanidine, was accomplished from 2-cyclohexenone by integrating radical cascade and Mukaiyama aldol reactions as the key transformations . A double Mannich reaction fused the A- and E-rings, and Sonogashira coupling attached the C-ring, efficiently leading to ACE-rings with the requisite 19 carbons .
Molecular Structure Analysis
The molecular formula of Puberanidine is C30H42N2O7 . It has a molar mass of 542.66 g/mol .
Physical And Chemical Properties Analysis
Puberanidine has a predicted density of 1.35±0.1 g/cm3 . Its melting point is 218-220 °C (in methanol), and its predicted boiling point is 650.9±55.0 °C .
科学的研究の応用
Sodium Channel Blocker
Puberanidine, or N-Deacetyllappaconitine, has been found to act as a sodium channel blocker . Sodium channel blockers are important in the field of neuroscience and pharmacology as they can influence the function of nerve and muscle cells. They are used in the treatment of various conditions like epilepsy and cardiac arrhythmias .
Antinociceptive Activity
N-Deacetyllappaconitine has been shown to possess antinociceptive activity, which means it can reduce the sensation of pain . This makes it potentially useful in the development of new analgesics or painkillers .
Neuronal Activity Regulation
Research has indicated that N-Deacetyllappaconitine can affect neuronal activity . This could have implications for the treatment of neurological disorders, although more research is needed in this area .
Analgesic Activity
In a study, new hybrid compounds containing diterpenoid alkaloid lappaconitine showed low toxicity and outstanding analgesic activity in experimental pain models . This suggests that N-Deacetyllappaconitine could be used in the development of new, effective painkillers .
Antiarrhythmic Activity
The same study also demonstrated that these new compounds showed antiarrhythmic activity in the epinephrine arrhythmia test in vivo . This suggests a potential use for N-Deacetyllappaconitine in the treatment of heart rhythm disorders .
Beta-Adrenergic Receptor and Potassium Channel Blockade
The mechanism of action of the new compounds includes the blockade of beta-adrenergic receptors and potassium channels . This could have potential applications in the treatment of various cardiovascular conditions .
作用機序
Target of Action
Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.
Mode of Action
Puberanidine acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .
Biochemical Pathways
It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Puberanidine are limited. It is known that puberanidine is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .
Result of Action
The primary result of Puberanidine’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .
特性
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODASNSRJNCP-BXUVZERWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911593 | |
| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Puberanidine | |
CAS RN |
11033-64-0 | |
| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



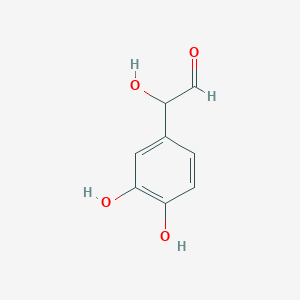
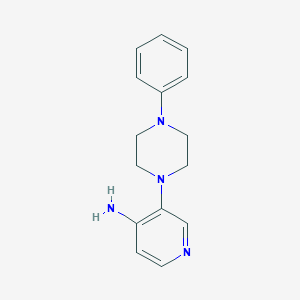


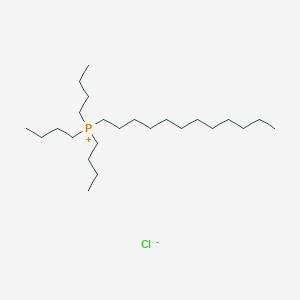
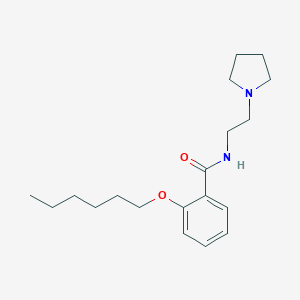

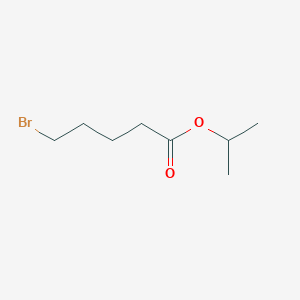
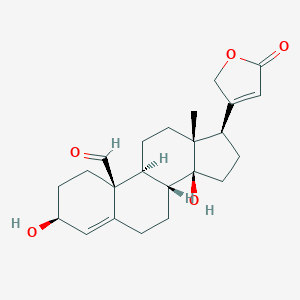
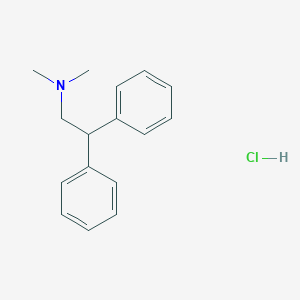


![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
